molecular formula C14H9N3O2S3 B2423536 N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide CAS No. 477503-41-6

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide

Cat. No.: B2423536
CAS No.: 477503-41-6
M. Wt: 347.43
InChI Key: LFSFZGXABLTIEJ-UHFFFAOYSA-N
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Description

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C14H9N3O2S3 and its molecular weight is 347.43. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Research on furan-2-carboxamide derivatives emphasizes the synthesis of novel heterocyclic compounds. For instance, Aleksandrov and El’chaninov (2017) described the synthesis of 2-(furan-2-yl)benzo[e][1,3]benzothiazole through the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by oxidation to obtain the desired thioamide and its further transformations through electrophilic substitution reactions (Aleksandrov & El’chaninov, 2017). This process exemplifies the pathway for creating complex molecules with potential for further functionalization.

Biological Activity and Potential Applications

Studies on compounds structurally related to N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide often explore their biological activities. Patel et al. (2010) synthesized 2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-N-[2-(substituted phenyl/furan-2-yl)-4-oxo-1,3-thiazolidin-3-yl]nicotinamides, investigating their antimicrobial properties against various bacteria and fungi, highlighting the potential of such compounds in medical applications (Patel & Shaikh, 2010).

Antitumor Agents

The design of antitumor agents is another application area. Matiichuk et al. (2020) explored the antitumor screening of synthesized derivatives, revealing compounds with superior activity compared to standard drugs, indicating the potential of furan-2-carboxamide derivatives in developing new cancer treatments (Matiichuk et al., 2020).

Heterocyclic Compounds Synthesis

The creation of heterocyclic compounds with potential pharmaceutical applications is a significant area of interest. For example, the study by Sych et al. (2019) on synthesizing and testing the antimicrobial and antifungal activity of novel sulfur-containing heterocyclic systems illustrates the broader research interest in developing compounds with potential therapeutic benefits (Sych et al., 2019).

Properties

IUPAC Name

N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9N3O2S3/c1-20-14-16-8-5-4-7-10(11(8)22-14)21-13(15-7)17-12(18)9-3-2-6-19-9/h2-6H,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFSFZGXABLTIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.